molecular formula C10H9NS B3040299 4-(4-Methylphenyl)-1,3-thiazole CAS No. 1826-19-3

4-(4-Methylphenyl)-1,3-thiazole

Cat. No. B3040299
CAS RN: 1826-19-3
M. Wt: 175.25 g/mol
InChI Key: KHTXVFJHWRJTOR-UHFFFAOYSA-N
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Patent
US05668161

Procedure details

A 100 mL one-neck round-bottom flask, equipped with provisions for magnetic stirring, was charged with 2-(2-chlorophenyl)-4-(4-methylphenyl)-5-(4-methylthiophenyl)thiazole from Step 4 (0.243 g, 0.596 mmol) and aqueous ethanol (25 mL). Oxone®(1.10 g, 1.787 mmol) was added, and the suspension was stirred at room temperature for 16 hours. Water (25 mL) was added, and the product precipitated. The suspension was cooled to 0° C. and held for one hour. The product was filtered, washed with water (25 mL), and dried to yield 2-(2-chlorophenyl)-5-methylsulfonylphenyl)-4-(4-methylphenyl)thiazole (0.236 g, 90%) as a white solid: mp 185°-187 ° C. 1H NMR (CDCl3) 300 MHz 8.40(m, 1H), 7.89(d, J=8.26 Hz, 2H), 7.61 (d, J=8.46 Hz, 2H), 7.54-7.37 (m, 5H), 7.16 (d, J=7.85 Hz, 2H), 3.09(s, 3H), 2.38(s, 3H). Mass spectrum: MH+ =439.
Name
2-(2-chlorophenyl)-4-(4-methylphenyl)-5-(4-methylthiophenyl)thiazole
Quantity
0.243 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
ClC1C=CC=CC=1[C:8]1[S:9][C:10](C2C=CC(SC)=CC=2)=[C:11]([C:13]2[CH:18]=[CH:17][C:16]([CH3:19])=[CH:15][CH:14]=2)[N:12]=1.C(O)C.OOS([O-])=O.[K+]>O>[CH3:19][C:16]1[CH:17]=[CH:18][C:13]([C:11]2[N:12]=[CH:8][S:9][CH:10]=2)=[CH:14][CH:15]=1 |f:2.3|

Inputs

Step One
Name
2-(2-chlorophenyl)-4-(4-methylphenyl)-5-(4-methylthiophenyl)thiazole
Quantity
0.243 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)C=1SC(=C(N1)C1=CC=C(C=C1)C)C1=CC=C(C=C1)SC
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the suspension was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 100 mL one-neck round-bottom flask, equipped with provisions for magnetic stirring
CUSTOM
Type
CUSTOM
Details
the product precipitated
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was cooled to 0° C.
WAIT
Type
WAIT
Details
held for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The product was filtered
WASH
Type
WASH
Details
washed with water (25 mL)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC1=CC=C(C=C1)C=1N=CSC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.236 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 225.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.